

A Historical and Technical Overview of Celyad Oncology's CAR-T Research

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This technical guide provides an in-depth examination of the historical research and development efforts of Celyad Oncology, a biopharmaceutical company at the forefront of Chimeric Antigen Receptor (CAR) T-cell therapies. We will explore the foundational technologies, preclinical discoveries, and clinical trial outcomes that have shaped their innovative approach to cancer immunotherapy, with a focus on their NKG2D-based and shRNA-mediated platforms.

Foundational Technology: The NKG2D Receptor-Based CAR

Celyad's initial foray into CAR-T therapy was centered on the Natural Killer Group 2D (NKG2D) receptor, a potent activating receptor naturally expressed on NK cells and subsets of T-cells.[1] Unlike traditional CARs that recognize a single tumor antigen, the NKG2D receptor binds to eight distinct stress-induced ligands (MICA, MICB, and ULBP1-6) that are frequently overexpressed on a wide array of both hematological and solid tumors, offering a broad-spectrum targeting approach.[2][3]

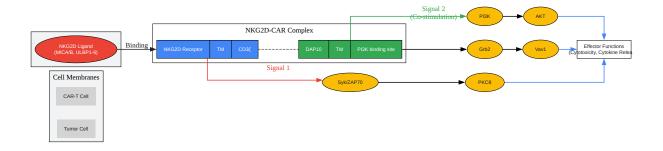
Mechanism of Action and Signaling Pathway

The CYAD-01 (formerly NKR-2) CAR construct consists of the full-length human NKG2D receptor fused to the CD3ζ intracellular signaling domain.[2][3] Although structurally a first-generation CAR, it functions as a second-generation CAR. This is because the NKG2D



receptor associates with the endogenous DAP10 adaptor protein, which provides a crucial costimulatory signal upon ligand binding, akin to the function of CD28 or 4-1BB in conventional CARs.[2][4] This dual signaling is essential for robust T-cell activation, proliferation, and effector function.

The signaling cascade is initiated when the NKG2D CAR binds to its ligands on a tumor cell. This engagement triggers phosphorylation of the CD3ζ domain, providing the primary activation signal (Signal 1). Concurrently, the association with DAP10 leads to the recruitment and activation of PI3K, initiating a co-stimulatory cascade (Signal 2) that enhances cytokine production, cytotoxicity, and T-cell persistence.[2][4]



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NKG2D-CAR T-Cell Activation Pathway

Autologous CAR-T Development: The CYAD-01 Program

CYAD-01 was Celyad's lead autologous NKG2D-based CAR T-cell therapy candidate. Its development involved extensive preclinical testing and a comprehensive clinical trial program.



Preclinical Evaluation

Preclinical studies demonstrated the potency of CYAD-01 against a variety of human cancer cell lines in vitro, including leukemia, colorectal, and pancreatic cancer.[5] In vivo studies using xenograft models in immunocompromised mice further confirmed the ability of CYAD-01 to effectively challenge established tumors.[5]

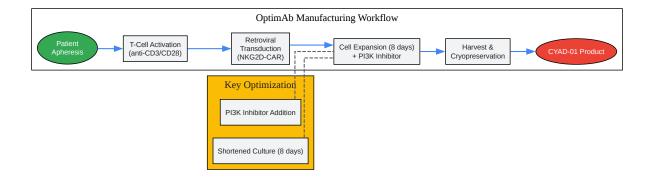
CAR-T Manufacturing Process: The "OptimAb" Evolution

A significant challenge in autologous CAR-T therapy is the manufacturing process. Celyad developed and later optimized its manufacturing protocol, culminating in the "OptimAb" process.[6][7] This proprietary method was designed to overcome issues of low cell yield and poor viability after cryopreservation, which were linked to T-cell fratricide due to the transient expression of NKG2D ligands on activated T-cells.[8]

Experimental Protocol: OptimAb Manufacturing Process

- Leukapheresis: T-cells are isolated from the patient's blood.
- T-Cell Activation: T-cells are activated using anti-CD3 and anti-CD28 antibodies.
- Transduction: A retroviral vector is used to introduce the NKG2D-CAR construct into the activated T-cells.[1]
- Cell Culture & Expansion: The engineered T-cells are cultured for a shortened period of 8 days (compared to the original 10-day process).
- PI3K Inhibition: A selective phosphatidylinositol 3-kinase (PI3K) inhibitor is included in the culture medium. This reduces fratricide and enriches the final product for T-cells with a less differentiated, memory-like phenotype (higher frequency of CD62L+ cells), which is believed to improve in vivo persistence.[6][8][9]
- Harvest and Cryopreservation: The final CAR-T cell product is harvested, washed, and cryopreserved for shipment back to the clinical site.





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OptimAb Manufacturing Process Workflow

Clinical Trials: The THINK Study

The primary clinical evaluation of CYAD-01 was the Phase 1 THINK trial (NCT03018405), a multinational, open-label study assessing the safety and clinical activity of multiple CYAD-01 infusions in patients with relapsed or refractory (r/r) solid and hematological malignancies.[10] [11]

Experimental Protocol: THINK Trial (Hematological Arm)

- Patient Population: Adults with r/r Acute Myeloid Leukemia (AML), Myelodysplastic
 Syndromes (MDS), or Multiple Myeloma (MM) after at least one prior therapy line.[12]
- Study Design: A 3+3 dose-escalation design was used.[10]
- Treatment Regimen: Patients received three infusions of CYAD-01 at two-week intervals without any preconditioning chemotherapy.[10][12]
- Dose Levels:
 - Dose Level 1 (DL1): 3 x 10⁸ cells per infusion



- o Dose Level 2 (DL2): 1 x 109 cells per infusion
- Dose Level 3 (DL3): 3 x 109 cells per infusion[11]
- Primary Endpoint: Incidence of dose-limiting toxicities (DLTs).[13]

Summary of THINK Trial (Hematological Arm) Clinical Data

Parameter	Result	Citation(s)
Patients Treated	16 (12 with AML/MDS)	[6][12]
Treatment	Multiple CYAD-01 infusions without preconditioning	[6][12]
Objective Response Rate (AML/MDS)	25% (3 out of 12 evaluable patients)	[4]
Key Safety Findings	Favorable safety profile, MTD not reached	[6][12]
Grade 3/4 Cytokine Release Syndrome (CRS) in 31% (5 patients)	[4][12]	
One dose-limiting toxicity (CRS) at DL3	[12]	
Durability	Responses were generally transient, though two responding patients were successfully bridged to allogeneic stem-cell transplantation with durable remissions.	[4][12]

While showing a favorable safety profile and signs of anti-leukemic activity, the development of CYAD-01 was ultimately discontinued due to the transient nature of the clinical responses.[4]



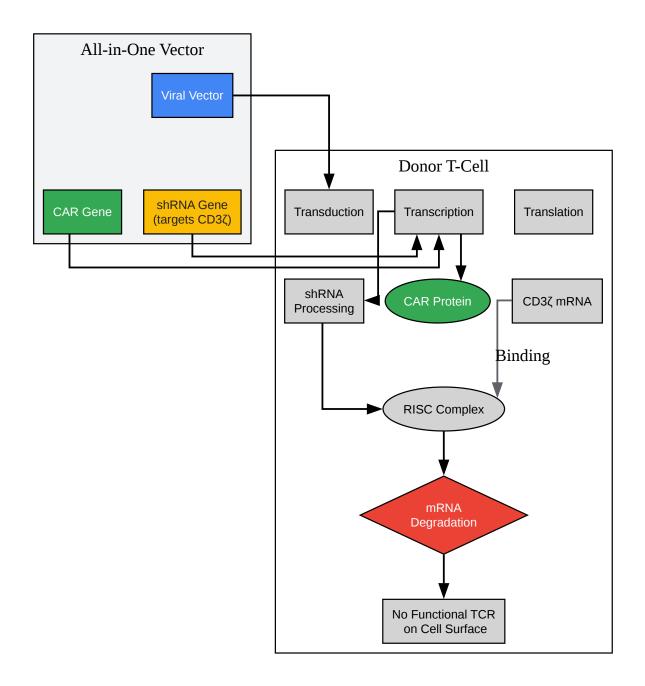
Allogeneic Platform: shRNA-Mediated Gene Silencing

To address the limitations of autologous therapies, Celyad developed an innovative allogeneic platform utilizing short hairpin RNA (shRNA) technology. This "off-the-shelf" approach uses T-cells from healthy donors, which requires engineering to prevent Graft-versus-Host Disease (GvHD), a condition where the donor T-cells attack the recipient's healthy tissues.[14]

Mechanism of Action: TCR Knockdown

Celyad's strategy involves using a miRNA-based shRNA delivered via a single "All-in-One" viral vector alongside the CAR construct.[14][15] This shRNA is designed to specifically target the mRNA of the CD3 ζ component of the T-cell receptor (TCR) complex.[12][15] By degrading the CD3 ζ mRNA, the shRNA effectively knocks down the expression of the entire TCR complex on the cell surface, rendering the allogeneic CAR-T cells unable to recognize and attack the recipient's tissues, thereby mitigating the risk of GvHD.[12][16] This non-gene-editing approach avoids the potential risks of permanent off-target genome modifications associated with technologies like CRISPR/Cas9.[17]





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shRNA Mechanism for Allogeneic CAR-T Production

Allogeneic CAR-T Development: The CYAD-211 Program

CYAD-211 is Celyad's first-in-class, shRNA-based allogeneic CAR-T candidate. It is engineered to co-express a CAR targeting B-cell maturation antigen (BCMA) and the shRNA



against CD3ζ.[12][18]

Experimental Protocol: IMMUNICY-1 Trial (NCT04613557)

- Patient Population: Adults with relapsed or refractory multiple myeloma (r/r MM).[3][19]
- Study Design: Open-label, dose-escalation Phase 1 trial.[19]
- Preconditioning Regimen: Patients receive lymphodepletion with cyclophosphamide (300 mg/m²) and fludarabine (30 mg/m²) for three consecutive days prior to infusion.[3][19]
- Treatment: A single infusion of CYAD-211.[19]
- · Dose Levels:
 - Dose Level 1 (DL1): 30 x 10⁶ cells per infusion
 - Dose Level 2 (DL2): 100 x 10⁶ cells per infusion
 - Dose Level 3 (DL3): 300 x 10⁶ cells per infusion[19]
- Primary Objective: To determine the recommended dose and evaluate the safety of CYAD-211.[19]

Summary of IMMUNICY-1 Trial Clinical Data



Parameter	Result	Citation(s)
Patients Evaluated	17	[18]
Treatment	Single infusion of CYAD-211 post-lymphodepletion	[3][19]
Objective Response Rate	29.4% (5 out of 17 evaluable patients achieved a partial response)	[18]
Key Safety Findings	Good overall safety profile	[12][20]
No observed Graft-versus-Host Disease (GvHD)	[12][18][20]	
No dose-limiting toxicities or neurotoxicity reported	[19]	_
Cell Kinetics	Dose-dependent engraftment observed	[17]
Engraftment was short-lasting, suggesting rejection by the host's recovering immune system.	[19]	

The IMMUNICY-1 trial provided crucial proof-of-concept for the safety and feasibility of Celyad's shRNA-based allogeneic platform, demonstrating clinical activity without inducing GvHD.[12] [20]

Conclusion and Future Directions

The historical research of Celyad Oncology illustrates a journey of innovation in the CAR-T field, from leveraging the broad-spectrum potential of the NKG2D receptor to pioneering a non-gene-edited allogeneic platform with shRNA technology. While their first-generation autologous candidate, CYAD-01, showed modest efficacy, the learnings were pivotal. The development of the OptimAb manufacturing process and, more significantly, the successful clinical demonstration of the shRNA platform with CYAD-211, have established a robust foundation for future therapies. This work highlights the potential of multiplexed shRNA to simultaneously



modulate multiple genes, offering a versatile tool to enhance CAR-T cell persistence, overcome immunosuppression, and ultimately improve therapeutic outcomes for cancer patients.[20][21]

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